Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester
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Overview
Description
Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester is a complex organic compound with the molecular formula C17H19F3O5S and a molecular weight of 392.39 g/mol . This compound is characterized by its unique structure, which includes a trifluoromethyl group and a benzoxacyclododecin ring system. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester involves several steps. The primary synthetic route includes the reaction of methanesulfonic acid with 1,1,1-trifluoro-2-propanol under controlled conditions to form the trifluoromethyl ester. This intermediate is then reacted with a benzoxacyclododecin derivative in the presence of a suitable catalyst to yield the final product . Industrial production methods typically involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: This compound is utilized in biochemical assays to study enzyme kinetics and protein interactions.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The benzoxacyclododecin ring system provides a stable scaffold for binding to enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Compared to other similar compounds, Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2H-1-benzoxacyclododecin-12-yl ester stands out due to its unique combination of a trifluoromethyl group and a benzoxacyclododecin ring. Similar compounds include:
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-6-(3,6-dihydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyridin-4-yl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 5,6,7,8-tetrahydro-1-naphthalenyl ester
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C17H21F3O4S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[(6E)-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C17H21F3O4S/c1-13-6-3-2-4-8-14-12-15(24-25(21,22)17(18,19)20)9-10-16(14)23-11-5-7-13/h6,9-10,12H,2-5,7-8,11H2,1H3/b13-6+ |
InChI Key |
VKZOYGFXOITYRZ-AWNIVKPZSA-N |
Isomeric SMILES |
C/C/1=C\CCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCCC1 |
Canonical SMILES |
CC1=CCCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCCC1 |
Origin of Product |
United States |
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